3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid, also known as EMPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields, including cardiovascular diseases, diabetes, and cancer. EMPA belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are a new generation of anti-diabetic drugs that act by inhibiting glucose reabsorption in the kidneys.
科学的研究の応用
Organic Synthesis and Protodeboronation
- Background : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the transformation of boronic esters into other functional groups, expanding their synthetic utility .
- Example : The hydromethylation sequence, facilitated by protodeboronation, has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
PPAR Agonists in Drug Design
- Background : Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors involved in lipid metabolism, inflammation, and glucose homeostasis. Triple-acting PPAR agonists are of interest for therapeutic applications .
- Application : The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid was designed as a triple-acting PPARα, -γ, and -δ agonist. Such compounds could potentially modulate multiple PPAR pathways simultaneously .
Biological and Pharmacological Studies
- Application : Researchers may explore the impact of 3-{[1-(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid on specific cellular processes, receptor interactions, or enzymatic activities. Pharmacokinetic studies can assess its absorption, distribution, metabolism, and excretion .
Chemical Database and Compound Identification
特性
IUPAC Name |
4-[1-(2-ethoxy-5-methylphenyl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-20-13-6-5-10(2)9-12(13)11(3)16-14(17)7-8-15(18)19/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPFRJNIIIEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。